molecular formula C8H8O3 B194381 4-Hydroxyphenylacetic acid CAS No. 156-38-7

4-Hydroxyphenylacetic acid

Cat. No.: B194381
CAS No.: 156-38-7
M. Wt: 152.15 g/mol
InChI Key: XQXPVVBIMDBYFF-UHFFFAOYSA-N
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Description

4-Hydroxyphenylacetic acid is a phenolic compound found in various natural sources such as olive oil and beer . It is a derivative of phenylacetic acid, characterized by the presence of a hydroxyl group attached to the benzene ring. This compound has garnered interest due to its diverse applications in pharmaceuticals, biochemistry, and industrial processes.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Benzyl Phenyl Ether Route: This method involves reacting benzyl phenyl ether with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Acylation reactions typically involve reagents like acetic anhydride or acetyl chloride.

Major Products:

    Oxidation Products: Quinones and other oxidized phenolic compounds.

    Reduction Products: 4-Hydroxyphenylethanol.

    Substitution Products: Acylated phenols and amines.

Mechanism of Action

Target of Action

4-Hydroxyphenylacetic acid (4-HPA) is a major microbiota-derived metabolite of polyphenols . It primarily targets the Nrf2 protein, a key regulator of the antioxidant response in cells . Nrf2 plays a crucial role in cellular defense against oxidative stress by inducing the expression of various antioxidant and phase II detoxifying enzymes .

Mode of Action

4-HPA interacts with its target, Nrf2, by inducing its expression . This interaction results in the activation of Nrf2 and its translocation to the nucleus . Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the DNA, leading to the transcription of various antioxidant and phase II detoxifying enzymes .

Biochemical Pathways

The primary biochemical pathway affected by 4-HPA is the Nrf2-ARE pathway . The activation of this pathway leads to the upregulation of various antioxidant and phase II detoxifying enzymes, which play a crucial role in neutralizing reactive oxygen species and detoxifying harmful substances in the body . This results in enhanced cellular defense against oxidative stress .

Pharmacokinetics

These enzymes are involved in the metabolism and detoxification of various substances, suggesting that 4-HPA may influence the bioavailability of these substances in the body .

Result of Action

The primary molecular effect of 4-HPA’s action is the increased expression of Nrf2 . This leads to the upregulation of various antioxidant and phase II detoxifying enzymes, enhancing the cell’s defense mechanisms against oxidative stress . On a cellular level, this results in reduced oxidative stress markers and peroxynitrite formation, indicating a decrease in oxidative damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-HPA. For instance, in the context of acetaminophen (APAP) overdose, which causes oxidative stress and liver injury, 4-HPA has been shown to protect against APAP-induced hepatotoxicity . This suggests that the presence of oxidative stress can enhance the protective effects of 4-HPA.

Biochemical Analysis

Biochemical Properties

4-HPA is a major microbiota-derived metabolite of polyphenols and is involved in the antioxidative action . It can induce the expression of Nrf2 , a protein that regulates the expression of antioxidant proteins. 4-HPA is also involved in the metabolism of flavonoids found in foods .

Cellular Effects

4-HPA has been shown to have a wide range of effects on cells. For instance, it has been found to prevent acute acetaminophen-induced liver injury by increasing phase II and antioxidant enzymes in mice . It also reduces inflammation and edema in lung injury . In addition, it has been shown to have antithrombotic effects in zebrafish .

Molecular Mechanism

The molecular mechanism of 4-HPA involves its interaction with various biomolecules. For instance, it has been shown to increase Nrf2 translocation to the nucleus and enhance the activity of phase II and antioxidant enzymes . This suggests that 4-HPA exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-HPA have been observed to change over time. For example, it has been shown to have an atypical dose effect of the antithrombotic activity in zebrafish

Dosage Effects in Animal Models

The effects of 4-HPA vary with different dosages in animal models. For instance, in a study on zebrafish, some of the activity indexes were not significantly different at a 4-HPA concentration of 82.2 µM compared with the control group, and the antithrombotic activity at a 4-HPA concentration of 657.2 µM was lower than that at a concentration of 328.6 µM .

Metabolic Pathways

4-HPA is involved in several metabolic pathways. For instance, it is a part of the yeast Ehrlich pathway, which produces the highest level of 4-HPA among the evaluated pathways . It is also a part of the metabolic pathways of flavonoids found in foods .

Comparison with Similar Compounds

4-Hydroxyphenylacetic acid can be compared with other similar compounds such as:

    4-Hydroxybenzoic Acid: Both compounds have hydroxyl groups attached to the benzene ring, but 4-hydroxybenzoic acid has a carboxyl group directly attached to the benzene ring.

    3,4-Dihydroxyphenylacetic Acid: This compound has two hydroxyl groups on the benzene ring, making it more reactive in oxidation reactions.

    Phenylacetic Acid: Lacks the hydroxyl group, making it less reactive in certain biochemical pathways.

Uniqueness: this compound’s unique combination of a hydroxyl group and a phenylacetic acid structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-(4-hydroxyphenyl)acetic acid
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InChI

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
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InChI Key

XQXPVVBIMDBYFF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CC(=O)O)O
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Molecular Formula

C8H8O3
Record name 4-hydroxyphenylacetic acid
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DSSTOX Substance ID

DTXSID5059745
Record name Benzeneacetic acid, 4-hydroxy-
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Molecular Weight

152.15 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS], Solid
Record name 4-Hydroxyphenylacetic acid
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Solubility

60.7 mg/mL
Record name p-Hydroxyphenylacetic acid
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Vapor Pressure

0.0000555 [mmHg]
Record name 4-Hydroxyphenylacetic acid
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CAS No.

156-38-7
Record name Hydroxyphenylacetic acid
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Record name 4-Hydroxyphenylacetic acid
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Record name P-HYDROXYPHENYLACETIC ACID
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Melting Point

148 - 150 °C
Record name p-Hydroxyphenylacetic acid
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Synthesis routes and methods I

Procedure details

In an autoclave were placed 0.5 g of p-hydroxy-β,β-dichlorostyrene ##STR12## 1.0 g of sodium hydroxide and 5 ml of methanol. The mixture was heated at 120°-130° C. for 4 hours. Then the methanol was distilled off. To the residue was added 10 ml of water and the mixture was refluxed for 30 minutes. After completion of the reaction, the reaction mixture was acidified by concentrated hydrochloric acid and was extracted three times with 10 ml of ether. The extract was dried over anhydrous magnesium sulfate and the ether was distilled off. The residue was purified by silica gel column chromatography by using benzene, n-hexane and ethyl acetate (10:10:3) as a developer solvent to afford 0.3 g of p-hydroxyphenylacetic acid ##STR13## Yield 94.5%, m.p. 151°-152° C. NMR (CDCl3, δ, ppm) 3.50 (s, 2H), 4.25 (b.s., 2H), 6.92 (m, 4H)
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Synthesis routes and methods II

Procedure details

A method in which anisole, which is a starting material, is subjected to chloromethylation and a cyanation to be thereby converted to 4-methoxyphenylacetonitrile (Organikum, Berlin, nine edit., p. 363); and the resultant 4-methoxyphenylacetonitrile is saponified to produce an acid, which is subsequently treated with hydriodic acid to eliminate an ether, whereby 4-hydroxyphenylacetic acid is obtained as the desired product (J. Org. Chem., Vol. 22, 1957, p. 1577).
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Synthesis routes and methods III

Procedure details

At first, 1,200 ml of ethanol and 400 ml of water were added to 428 g (1.18 moles) of the compound (d) in a nitrogen atmosphere to prepare a homogeneous solution. Then, 101 g (1.45 moles) of hydroxylamine hydrochloride and 373 g (2.74 moles) of sodium acetate trihydrate were added thereto, and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure to about 1,000 ml, and extracted with ethyl ether (3×300 ml). The ethyl ether layer was washed successively with an aqueous 5% sodium hydrogen carbonate solution and an aqueous saturated sodium chloride solution (each 2×100 ml), and dried over anhydrous sodium sulfate. The solvent was removed therefrom under reduced pressure to obtain 441 g of the compound (a) as an orange oily substance (99.1%).
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Synthesis routes and methods IV

Procedure details

The catalytic reduction was carried out in the same manner as in Example 1 except that the water-containing acetic acid was employed in an amount of 3 times (Example 15) or 8.8 times (Example 16) the weight of 4-hydroxymandelic acid. The yields of 4-hydroxyphenylacetic acid were 78% by mole (Example 15) and 95% by mole (Example 16).
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Synthesis routes and methods V

Procedure details

A stirred mixture of sodium p-hydroxymandelate monohydrate (21.2 g.), potassium hypophosphite (52 g.), 50% w/v aqueous hypophosphorous acid (2.2. ml.) and water (10 ml.) is heated under reflux for 22 hours (internal temperature 143° C.) and then cooled. The mixture is diluted with water, acidified with hydrochloric acid and extracted with methyl isobutyl ketone. p-Hydroxyphenylacetic acid, which is formed in 67% yield, is isolated from the extract by conventional means.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxyphenylacetic acid
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Reactant of Route 6
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